3-Methyloctanoic acid

Übersicht

Beschreibung

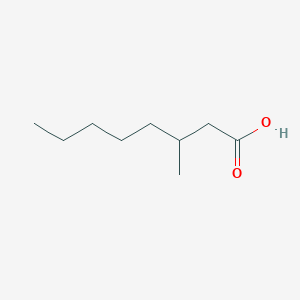

3-Methyloctanoic acid is a chemical compound with the formula C9H18O2 . It has a molecular weight of 158.2380 .

Molecular Structure Analysis

The molecular structure of 3-Methyloctanoic acid can be represented by the InChI code: InChI=1S/C9H18O2/c1-3-4-5-6-8(2)7-9(10)11/h8H,3-7H2,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyloctanoic acid include a molecular formula of C9H18O2 and a molecular weight of 158.2380 .Wissenschaftliche Forschungsanwendungen

C9H18O2\text{C}_9\text{H}_{18}\text{O}_2C9H18O2

) has intriguing properties and potential uses across various fields. Here are six distinct applications:These applications highlight the versatility of 3-Methyloctanoic acid and its potential impact in various scientific domains. If you’d like more details or additional applications, feel free to ask! 🌟

Safety and Hazards

Wirkmechanismus

Target of Action

3-Methyloctanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.

Biochemical Pathways

Medium-chain fatty acids are generally involved in lipid metabolism . They can be absorbed directly into the bloodstream from the intestines, transported to the liver, and undergo β-oxidation to produce energy.

Pharmacokinetics

Medium-chain fatty acids like 3-methyloctanoic acid are typically well-absorbed in the gastrointestinal tract and rapidly metabolized in the liver . These properties can contribute to the bioavailability of the compound.

Result of Action

As a medium-chain fatty acid, it may contribute to energy production through β-oxidation and play a role in lipid metabolism .

Eigenschaften

IUPAC Name |

3-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-8(2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSWLQPMYFCNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976050 | |

| Record name | 3-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloctanoic acid | |

CAS RN |

6061-10-5 | |

| Record name | 3-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 3-Methyloctanoic acid in oak wood?

A: 3-Methyloctanoic acid itself isn't found directly in oak wood. Instead, it exists as a precursor molecule, specifically the 6'-O-gallate derivative of (3S, 4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid. [, ] This precursor breaks down to release cis-β-methyl-γ-octalactone, a significant aroma compound contributing to the sensory characteristics of oak wood and products aged in oak containers, like wine. [, , ]

Q2: How do researchers measure the amount of β-methyl-γ-octalactone precursors in oak wood?

A2: Two main methods are used:

- Direct Method: HPLC is employed to directly quantify the 6'-O-gallate derivative of (3S,4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid, a primary precursor of cis-β-methyl-γ-octalactone. []

- Indirect Method: This method utilizes GC-MS to measure the difference between free β-methyl-γ-octalactone and the amount formed after hydrolysis and lactonization. This difference represents the amount of precursor present in the wood. []

Q3: Besides oak wood, where else is β-methyl-γ-octalactone found?

A: This compound has also been identified in Cabernet Sauvignon wines aged in oak barrels, indicating its extraction from the wood into the wine during the aging process. [] Additionally, methyl 3-methyloctanoate, an ester derivative of 3-methyloctanoic acid, has been identified as a key fragrance component in the African orchid Aerangis confusa. []

Q4: Is there a way to synthesize methyl 3-methyloctanoate for use in fragrances?

A: Yes, a synthetic route using itaconic acid as a starting material has been developed. This process involves a 9-step synthesis, including a key step using lipase for the regioselective hydrolysis of 2-methyl-1,4-butanediol diacetate. This method provides a means to produce various scented esters of 3-methyloctanoic acid for potential use in fragrances and flavorings. []

Q5: Has the safety of 4-hydroxy-3-methyloctanoic acid lactone (another name for β-methyl-γ-octalactone) been assessed for its use in fragrances?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 4-hydroxy-3-methyloctanoic acid lactone. [] While the specific details of the assessment are not provided in the abstract, this indicates that its use in fragrances is being evaluated for potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)

![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)

![5-(2-Phenylhydrazino)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2743767.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2743770.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)